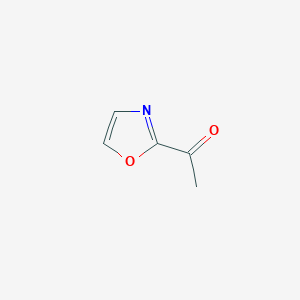

1-(Oxazol-2-yl)ethanone

Description

The exact mass of the compound 1-(Oxazol-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Oxazol-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxazol-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-oxazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDUAXSWPGEYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599867 | |

| Record name | 1-(1,3-Oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77311-07-0 | |

| Record name | 1-(Oxazol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77311-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-oxazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-(Oxazol-2-yl)ethanone chemical properties and structure

An In-depth Technical Guide to 1-(Oxazol-2-yl)ethanone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 1-(Oxazol-2-yl)ethanone (also known as 2-Acetyloxazole). As a member of the oxazole family, this heterocyclic ketone serves as a valuable building block in medicinal chemistry and materials science. This document consolidates available data, outlines detailed experimental protocols for its analysis, and presents logical workflows for its synthesis and characterization. Information regarding its potential biological activity as a regulator of steroid receptor coactivators is also discussed, highlighting its relevance in drug development.

Chemical Identity and Structure

1-(Oxazol-2-yl)ethanone is an aromatic ketone featuring a five-membered oxazole ring substituted with an acetyl group at the 2-position.[1]

-

IUPAC Name: 1-(1,3-Oxazol-2-yl)ethanone[2]

-

CAS Number: 77311-07-0[2]

-

Molecular Formula: C₅H₅NO₂[2]

-

Molecular Weight: 111.10 g/mol [2]

The structural identifiers for this compound are:

-

SMILES: CC(=O)C1=NC=CO1[2]

-

InChI: InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3[2]

-

InChIKey: QCDUAXSWPGEYBB-UHFFFAOYSA-N[2]

Physicochemical Properties

The quantitative physicochemical properties of 1-(Oxazol-2-yl)ethanone are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups, purification methods, and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅NO₂ | [2][3] |

| Molecular Weight | 111.10 g/mol | [2] |

| Boiling Point | 177.4 ± 23.0 °C at 760 mmHg | [1][3] |

| Density | 1.145 ± 0.06 g/cm³ | [3] |

| Flash Point | 61.1 °C (142.0 °F) | [3][4] |

| Appearance | Colorless to light yellow liquid | [4] |

| pKa | -2.40 ± 0.10 (Predicted) | [3] |

| LogP | -0.213 (Estimated) | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Reactivity

The reactivity of the oxazole ring and the acetyl group allows for further chemical modifications. The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition, while the methyl protons are weakly acidic. The oxazole ring itself can participate in various organic reactions, making it a versatile scaffold.[6]

Experimental Protocols: Spectroscopic Characterization

Accurate structural confirmation and purity assessment are critical. The following sections provide generalized, detailed protocols for the spectroscopic analysis of 1-(Oxazol-2-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[7][8]

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and assess purity.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Signals: The spectrum is expected to show three distinct signals:

-

A singlet around δ 2.6-2.8 ppm, integrating to 3H (acetyl methyl group, -CH₃).

-

A doublet or singlet around δ 7.2-7.4 ppm, integrating to 1H (proton at C5 of the oxazole ring).

-

A doublet or singlet around δ 7.7-7.9 ppm, integrating to 1H (proton at C4 of the oxazole ring).

-

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: The spectrum is expected to show five signals:

-

One signal in the aliphatic region (δ ~25-30 ppm) for the acetyl methyl carbon.

-

Two signals in the aromatic/heteroaromatic region for the oxazole ring carbons (C4 and C5, δ ~125-145 ppm).

-

One deshielded signal for the oxazole C2 carbon (δ ~158-162 ppm).

-

One signal in the carbonyl region (δ > 185 ppm) for the acetyl carbonyl carbon.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule based on their characteristic vibrational frequencies.[10][11]

Objective: To identify the characteristic C=O (ketone) and C=N/C=C (oxazole ring) functional groups.

Methodology:

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.

-

-

Expected Absorptions:

-

~3150-3100 cm⁻¹: C-H stretching of the oxazole ring.

-

~1700-1680 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the acetyl ketone group.

-

~1600-1450 cm⁻¹: Multiple bands corresponding to C=N and C=C stretching vibrations within the aromatic oxazole ring.

-

~1360 cm⁻¹: C-H bending of the methyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.[12][13]

Objective: To confirm the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Preparation:

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.

-

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and clearly observe the molecular ion.[15] Electron Impact (EI) can also be used to study fragmentation patterns.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.[16]

-

-

Expected Results:

-

The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight of C₅H₅NO₂ plus a proton (112.0393).

-

Accurate mass measurement should confirm the elemental formula within a 5 ppm error margin.

-

References

- 1. 1-(OXAZOL-2-YL)ETHANONE | 77311-07-0 [chemicalbook.com]

- 2. 1-(1,3-Oxazol-2-yl)ethan-1-one | C5H5NO2 | CID 19782729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 2-acetyl oxazole, 77311-07-0 [thegoodscentscompany.com]

- 5. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. omicsonline.org [omicsonline.org]

- 9. benchchem.com [benchchem.com]

- 10. longdom.org [longdom.org]

- 11. Experimental Design [web.mit.edu]

- 12. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

Technical Guide: 2-Acetyloxazole (CAS No. 77311-07-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on 2-acetyloxazole regarding its specific biological activities, detailed experimental protocols, and associated signaling pathways is limited. This guide provides the available physicochemical data and presents generalized experimental workflows and logical diagrams that can be applied to the study of novel chemical entities like 2-acetyloxazole.

Core Properties of 2-Acetyloxazole

2-Acetyloxazole, also known as 1-(1,3-oxazol-2-yl)ethanone, is an aromatic ketone.[1] The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 77311-07-0 | The Good Scents Company |

| Molecular Formula | C5H5NO2 | PubChem |

| Molecular Weight | 111.10 g/mol | PubChem |

| IUPAC Name | 1-(1,3-oxazol-2-yl)ethanone | PubChem |

| Synonyms | 2-Acetyloxazole, 1-(Oxazol-2-yl)ethanone | PubChem |

Illustrative Experimental Protocols

Due to the absence of specific published experimental procedures for 2-acetyloxazole, the following sections provide generalized protocols relevant to the synthesis and biological evaluation of novel heterocyclic compounds. These are intended as illustrative examples.

General Synthetic Approach for 2-Substituted Oxazoles

Generalized Protocol:

-

Amide Formation: A carboxylic acid is reacted with an amino alcohol in an appropriate solvent to form an N-(2-hydroxyethyl)amide intermediate.

-

Cyclization: The intermediate is then treated with a dehydrating agent or catalyst (e.g., triflic acid) to promote intramolecular cyclization.

-

Purification: The resulting 2-substituted oxazoline is purified using standard techniques such as column chromatography or distillation.

Standard Cytotoxicity Evaluation (MTT Assay)

To assess the potential biological activity of a novel compound like 2-acetyloxazole, a common initial step is to evaluate its cytotoxicity against various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Generalized Protocol:

-

Cell Seeding: Cancer or normal cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The compound of interest (e.g., 2-acetyloxazole) is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to an untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.

Logical and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate common workflows in chemical and biological research for the evaluation of a novel compound.

Caption: A generalized workflow for the chemical synthesis and characterization of a target compound.

Caption: A typical workflow for the biological evaluation of a novel chemical entity in drug discovery.

References

Spectroscopic Profile of 1-(Oxazol-2-yl)ethanone: A Technical Guide for NMR Analysis

Abstract

Introduction

1-(Oxazol-2-yl)ethanone is a heterocyclic ketone containing an oxazole ring, a five-membered aromatic heterocycle with one oxygen and one nitrogen atom. The oxazole motif is a key structural component in numerous natural products and pharmacologically active molecules. The acetyl group at the 2-position provides a reactive handle for further chemical modifications, making it a valuable building block in synthetic and medicinal chemistry. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such compounds during research and development. This guide focuses on providing the necessary NMR data and protocols to aid in this characterization.

Molecular Structure

The chemical structure of 1-(Oxazol-2-yl)ethanone is presented below with a numbering scheme used for the assignment of NMR signals.

Caption: Molecular structure of 1-(Oxazol-2-yl)ethanone with atom numbering.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(Oxazol-2-yl)ethanone. These values were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for 1-(Oxazol-2-yl)ethanone (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Atom Number | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 5 | H-5 | 7.85 | Singlet |

| 4 | H-4 | 7.30 | Singlet |

| 7 | -CH₃ | 2.65 | Singlet |

Table 2: Predicted ¹³C NMR Data for 1-(Oxazol-2-yl)ethanone (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Atom Number | Label | Predicted Chemical Shift (δ, ppm) |

| 6 | C=O | 186.5 |

| 3 | C-2 | 159.0 |

| 5 | C-5 | 143.0 |

| 4 | C-4 | 130.0 |

| 7 | -CH₃ | 26.0 |

Experimental Protocol for NMR Analysis

This section provides a detailed, generalized methodology for the spectroscopic analysis of 1-(Oxazol-2-yl)ethanone or similar small organic molecules.[1][2]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.

-

Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

-

-

Instrumentation:

-

Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire the spectrum at a constant temperature, usually room temperature (298 K).

-

Employ a standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

-

Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform.

-

Phase and baseline correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectrum Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlet signals for all unique carbon atoms.

-

Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum, with appropriate phasing and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Workflow for Spectroscopic Analysis

The logical workflow for characterizing a novel compound such as 1-(Oxazol-2-yl)ethanone involves several integrated spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

2-Acetyloxazole: A Technical Guide to its Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyloxazole, a five-membered heterocyclic ketone, represents a key structural motif in medicinal chemistry and natural product synthesis. Its unique electronic and structural features make it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-acetyloxazole, alongside generalized experimental protocols for its synthesis and characterization. Due to a scarcity of publicly available experimental data for this specific compound, this guide leverages information on closely related oxazole derivatives to provide a predictive framework for its properties and reactivity.

Physicochemical Characteristics

While specific, experimentally verified data for 2-acetyloxazole is limited, a number of its physical properties have been estimated and are summarized in the table below. These values provide a useful starting point for experimental design and handling.

| Property | Value (Estimated) | Source |

| Molecular Formula | C₅H₅NO₂ | - |

| Molecular Weight | 111.10 g/mol | - |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 177.00 - 178.00 °C @ 760.00 mm Hg | |

| Vapor Pressure | 1.040 mmHg @ 25.00 °C | |

| Flash Point | 142.00 °F (61.10 °C) (Closed Cup) | |

| Solubility | Soluble in water (2.157e+005 mg/L @ 25 °C) | |

| logP (o/w) | -0.213 |

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum of 2-acetyloxazole is expected to show distinct signals for the acetyl group protons and the protons on the oxazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group and the heteroatoms in the oxazole ring.

-

CH₃ (acetyl group): A singlet, likely in the region of δ 2.5-2.8 ppm.

-

H4 and H5 (oxazole ring): Two doublets in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the specific electronic environment of the oxazole ring.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

C=O (acetyl group): A signal in the downfield region, typically around δ 190-200 ppm.

-

CH₃ (acetyl group): A signal in the aliphatic region, expected around δ 25-30 ppm.

-

C2, C4, C5 (oxazole ring): Signals in the aromatic region, with C2 being the most downfield due to its position between two heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum of 2-acetyloxazole will be characterized by the stretching vibrations of its key functional groups.

-

C=O Stretch (ketone): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹.

-

C=N Stretch (oxazole ring): A medium to strong absorption band around 1600-1650 cm⁻¹.

-

C-O-C Stretch (oxazole ring): Absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 2-acetyloxazole (111.10 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group (M-43) and cleavage of the oxazole ring.

Chemical Reactivity and Synthesis

The oxazole ring is a stable aromatic system. The acetyl group at the 2-position acts as an electron-withdrawing group, influencing the reactivity of the ring.

General Reactivity of the Oxazole Ring

-

Electrophilic Aromatic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to the presence of the electronegative nitrogen and oxygen atoms.

-

Nucleophilic Aromatic Substitution: The 2-position of the oxazole ring is susceptible to nucleophilic attack, especially if activated by an electron-withdrawing group like the acetyl group.

-

Deprotonation: The proton at the C5 position is the most acidic proton on the oxazole ring and can be removed by strong bases.

Synthesis of 2-Substituted Oxazoles: A General Workflow

Representative Experimental Protocol for Oxazole Synthesis

The following is a generalized procedure for the synthesis of a 2-substituted oxazole, which could be adapted for the synthesis of 2-acetyloxazole.

Materials:

-

α-Amino ketone hydrochloride

-

Pyridine

-

Acetyl chloride

-

Dehydrating agent (e.g., phosphorus pentoxide, sulfuric acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

-

Acylation: The α-amino ketone hydrochloride is suspended in an anhydrous solvent. Pyridine is added, followed by the slow addition of acetyl chloride at low temperature (e.g., 0 °C). The reaction is stirred until completion (monitored by TLC).

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude α-acylamino ketone.

-

Cyclization: The crude α-acylamino ketone is dissolved in a suitable solvent and treated with a dehydrating agent. The mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

Purification: The reaction mixture is cooled, and the solvent is removed. The residue is purified by column chromatography on silica gel to afford the 2-acetyloxazole.

Biological and Medicinal Significance

The oxazole moiety is a key component in a wide range of biologically active natural products and synthetic compounds. Oxazole derivatives have been reported to exhibit a variety of pharmacological activities, including:

-

Anti-inflammatory

-

Antimicrobial

-

Anticancer

-

Antiviral

The acetyl group at the 2-position of the oxazole ring can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Logical Relationship of Oxazole Reactivity

The reactivity of the oxazole ring is a function of its electronic properties. The following diagram illustrates the key reactive sites and their susceptibility to different types of reagents.

Conclusion

2-Acetyloxazole is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is currently limited in the public domain, this guide provides a comprehensive overview of its predicted physicochemical properties, spectroscopic characteristics, and general synthetic approaches based on the well-established chemistry of oxazole derivatives. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this promising molecule.

Biological Activity Screening of 1-(Oxazol-2-yl)ethanone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 1-(oxazol-2-yl)ethanone derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document outlines their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Detailed experimental protocols for key assays and a summary of quantitative data from various studies are presented to facilitate further research and development in this promising area.

Introduction to 1-(Oxazol-2-yl)ethanone Derivatives

Oxazole-containing compounds are a prominent class of heterocyclic molecules that have garnered substantial interest in the field of drug discovery due to their wide range of pharmacological activities.[1][2][3][4] The oxazole ring system is a key structural motif in numerous natural products and synthetic compounds with demonstrated therapeutic potential. The 1-(oxazol-2-yl)ethanone scaffold, in particular, serves as a versatile platform for the development of novel bioactive agents. These derivatives have been investigated for their utility as anticancer, antimicrobial, and enzyme inhibitory agents, with some exhibiting potent and selective activities.[5][6][7]

Anticancer Activity

Derivatives of 1-(oxazol-2-yl)ethanone and related oxazole-containing structures have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the modulation of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various oxazole and oxadiazole derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound ID/Reference | Derivative Structure/Class | Cancer Cell Line | IC50 (µM) |

| Oxadiazole Derivative 1 [8] | 2-Methoxy-4-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)vinyl)phenol | U87 (Glioblastoma) | 60.3 |

| T98G (Glioblastoma) | 39.2 | ||

| LN229 (Glioblastoma) | 80.4 | ||

| Oxadiazole Derivative 5 [9] | Substituted 1,3,4-oxadiazole | U87 (Glioblastoma) | 35.1 |

| T98G (Glioblastoma) | 34.4 | ||

| LN229 (Glioblastoma) | 37.9 | ||

| SKOV3 (Ovarian) | 14.2 | ||

| MCF-7 (Breast) | 30.9 | ||

| A549 (Lung) | 18.3 | ||

| AMK OX-8 [10] | 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone | A549 (Lung) | 25.04 |

| HeLa (Cervical) | 35.29 | ||

| AMK OX-9 [10] | Structure not specified | A549 (Lung) | 20.73 |

| AMK OX-10 [10] | Structure not specified | HeLa (Cervical) | 5.34 |

| AMK OX-12 [10] | Structure not specified | A549 (Lung) | 41.92 |

| HeLa (Cervical) | 32.91 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-(Oxazol-2-yl)ethanone derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 1-(oxazol-2-yl)ethanone derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). The plates are incubated for an additional 48-72 hours.

-

MTT Addition: Following the treatment period, the culture medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Potential Signaling Pathways in Anticancer Activity

Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways.[1][5] One of the key pathways implicated is the STAT3 signaling cascade, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and angiogenesis.

Antimicrobial Activity

Substituted 1-(oxazol-2-yl)ethanone derivatives have also been explored for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of various oxadiazole derivatives against selected microbial strains.

| Compound ID/Reference | Derivative Structure/Class | Microbial Strain | MIC (µg/mL) |

| OZE-I [6] | N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | S. aureus USA100 | 4 |

| OZE-II [6] | Structure not specified | S. aureus USA100 | 8 |

| OZE-III [6] | Structure not specified | S. aureus (various strains) | 8 - 32 |

| Oxazolone 9a [12] | 2-phenyl-4-((4-(N-phenylsulfamoyl)phenyl)imino)methyl)oxazol-5(4H)-one | S. aureus | >32 |

| E. coli | >32 | ||

| A. niger | 32 | ||

| C. albicans | 16 | ||

| Oxazolone 9b [12] | 4-((4-(N-(4-methoxyphenyl)sulfamoyl)phenyl)imino)methyl)-2-phenyloxazol-5(4H)-one | S. aureus | 8 |

| E. coli | 8 | ||

| A. niger | 16 | ||

| C. albicans | 8 | ||

| Oxazolone 9f [12] | 4-((4-(N-(4-nitrophenyl)sulfamoyl)phenyl)imino)methyl)-2-phenyloxazol-5(4H)-one | S. aureus | 8 |

| E. coli | 8 | ||

| A. niger | 16 | ||

| C. albicans | 8 | ||

| Oxazolone 9h [12] | 4-((4-(N-(4-chlorophenyl)sulfamoyl)phenyl)imino)methyl)-2-phenyloxazol-5(4H)-one | A. niger | 4 |

| C. albicans | 2 |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

1-(Oxazol-2-yl)ethanone derivatives

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared in the appropriate broth.

-

Serial Dilutions: Serial twofold dilutions of the test compounds are prepared in the broth in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with microbes, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

The 1-(oxazol-2-yl)ethanone scaffold can be modified to target specific enzymes involved in various disease processes. For example, derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation.

Quantitative Enzyme Inhibition Data

The following table shows the inhibitory activity of selected oxadiazole derivatives against COX-1 and COX-2 enzymes.

| Compound ID/Reference | Derivative Structure/Class | Enzyme | IC50 (µM) |

| Oxadiazole Derivative [7] | Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole | COX-1 | >100 |

| COX-2 | 1.25 | ||

| Imidazole Derivative 1 [7] | 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide | COX-1 | 60.9 (% inhibition at 10 µM) |

| COX-2 | 88.5 (% inhibition at 10 µM) | ||

| Imidazole Derivative 9 [7] | Substituted 2-thio-diarylimidazole | COX-1 | 85 (% inhibition at 10 µM) |

| COX-2 | 57.9 (% inhibition at 10 µM) |

Experimental Protocol: COX Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be assessed using commercially available colorimetric inhibitor screening assays.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme

-

Assay buffer

-

Colorimetric substrate

-

1-(Oxazol-2-yl)ethanone derivatives

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions.

-

Compound Incubation: The enzymes are incubated with various concentrations of the test compounds or a vehicle control.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Signal Detection: The peroxidase activity of COX is measured colorimetrically at a specific wavelength (e.g., 590 nm). The decrease in absorbance is proportional to the inhibition of the enzyme.

Synthesis of 1-(Oxazol-2-yl)ethanone Derivatives

A general synthetic workflow for the preparation of substituted oxazole derivatives is outlined below. The specific reaction conditions and starting materials can be varied to generate a library of diverse compounds for biological screening.

Conclusion

The 1-(oxazol-2-yl)ethanone scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a foundation for researchers and drug development professionals to further explore the potential of this versatile class of compounds. The provided experimental protocols and compiled quantitative data serve as a resource to guide future screening and lead optimization efforts. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial in advancing these compounds towards clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

1-(Oxazol-2-yl)ethanone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Oxazol-2-yl)ethanone, also known as 2-acetyloxazole, is a heterocyclic ketone that has emerged as a pivotal building block in organic synthesis. Its unique structural motif, featuring a reactive acetyl group attached to an aromatic oxazole ring, provides a versatile platform for the construction of a wide array of more complex molecules. The oxazole core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, imparting a range of biological activities including anti-inflammatory, antibacterial, and antifungal properties.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of 1-(oxazol-2-yl)ethanone in medicinal chemistry, heterocycle synthesis, and catalysis, complete with detailed experimental protocols and data presented for practical laboratory use.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 1-(oxazol-2-yl)ethanone are crucial for its handling, reaction setup, and purification. A summary of its key properties is presented in Table 1. Direct experimental spectroscopic data for this compound is not extensively available in public domains; therefore, Table 2 provides predicted and comparative data based on structurally similar compounds to aid in characterization.[2]

Table 1: Physicochemical Properties of 1-(Oxazol-2-yl)ethanone

| Property | Value | Reference |

| CAS Number | 77311-07-0 | LookChem |

| Molecular Formula | C₅H₅NO₂ | LookChem |

| Molecular Weight | 111.1 g/mol | LookChem |

| Boiling Point | 177.4 °C at 760 mmHg | LookChem |

| Density | 1.145 g/cm³ | LookChem |

| Flash Point | 61.1 °C | LookChem |

| pKa (Predicted) | -2.40 ± 0.10 | LookChem |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | LookChem |

Table 2: Predicted and Comparative Spectroscopic Data

| Analysis | Predicted/Comparative Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-8.2 (s, 1H, oxazole C5-H), 7.3-7.5 (s, 1H, oxazole C4-H), 2.6-2.8 (s, 3H, acetyl CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 188-192 (C=O), 160-164 (oxazole C2), 142-145 (oxazole C5), 128-132 (oxazole C4), 25-28 (acetyl CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1700 (C=O stretch), ~1580 (C=N stretch), ~1100 (C-O-C stretch) |

Synthesis of 1-(Oxazol-2-yl)ethanone

While a specific, high-yield protocol for the direct synthesis of 1-(oxazol-2-yl)ethanone is not prominently featured in the literature, its synthesis can be achieved through established methods for forming the oxazole ring. One of the most common and versatile methods is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.

Another practical approach involves the reaction of an α-haloketone with a primary amide. These general strategies allow for the construction of various substituted oxazoles and can be adapted for the synthesis of the target compound.[1]

Applications as a Building Block in Organic Synthesis

The dual functionality of 1-(oxazol-2-yl)ethanone—the electrophilic acetyl group and the stable aromatic oxazole core—makes it a valuable precursor in various synthetic endeavors.

Synthesis of Heterocyclic Compounds

The acetyl group of 1-(oxazol-2-yl)ethanone is a versatile handle for constructing larger, more complex heterocyclic systems. It can readily undergo condensation reactions with various nucleophiles to form chalcones, which are key intermediates for pyrazolines, isoxazoles, and other pharmacologically relevant scaffolds.[3] For example, reaction with aromatic aldehydes yields benzimidazole chalcones, which can be further cyclized to produce diverse heterocyclic derivatives.[3]

Ligands in Asymmetric Catalysis

The oxazole motif is a key component in a class of "privileged" ligands used in asymmetric catalysis.[4] While oxazoline-based ligands like PHOX are more common, the nitrogen atom of the oxazole ring can effectively coordinate with various transition metals.[4][5] 1-(Oxazol-2-yl)ethanone can serve as a starting material for more elaborate bidentate or tridentate ligands, where the acetyl group is modified to introduce another coordinating atom, enabling the formation of chiral catalysts for a range of enantioselective transformations.

Medicinal Chemistry and Drug Development

The oxazole ring is a bioisostere for ester and amide functionalities and is present in many biologically active molecules.[1][6] Derivatives of 1-(oxazol-2-yl)ethanone have shown potential as regulators of steroid receptor coactivators, which are important targets for diseases like cancer and metabolic disorders. Its structural analogs, such as 2-acetylimidazoles and 2-acetylthiazoles, are key building blocks for kinase inhibitors, including those targeting the p38 MAP kinase pathway, which is implicated in inflammatory diseases.[7] The versatility of the 2-acetyloxazole scaffold allows for systematic modifications to explore structure-activity relationships (SAR) in drug discovery programs.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. alfachemic.com [alfachemic.com]

- 5. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

- 6. ijper.org [ijper.org]

- 7. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Inaugural Synthesis of 2-Acetyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyloxazole, a naturally occurring aryl alkyl ketone, is a volatile organic compound found in a variety of food products, most notably cocoa and nuts.[1] Its characteristic nutty and popcorn-like aroma contributes significantly to the flavor profile of these foods. This technical guide provides a comprehensive overview of the discovery and initial synthesis of 2-acetyloxazole, presenting detailed experimental protocols and summarizing key quantitative data. The logical flow of the synthetic pathway is visually represented to facilitate a deeper understanding of the chemical transformations involved.

Discovery and Natural Occurrence

2-Acetyloxazole was first identified as a natural constituent in food products, where it plays a crucial role in the development of characteristic roasted and nutty flavors. Its presence has been confirmed in cocoa beans (Theobroma cacao) and various nuts, making it a potential biomarker for the consumption of these foods.[1] The formation of 2-acetyloxazole in these natural sources is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.

Initial Synthesis: The Weinreb-Nahm Approach

The first reported chemical synthesis of 2-acetyloxazole, and other 2-acyl oxazoles, was achieved through the application of the Weinreb-Nahm ketone synthesis. This method, discovered in 1981 by Steven M. Weinreb and Steven Nahm, provides a highly selective route to ketones from Weinreb amides and organometallic reagents.[2][3] The key advantage of this approach is the prevention of over-addition, a common side reaction in the synthesis of ketones using other organometallic methods.[3]

The synthesis of 2-acetyloxazole via the Weinreb-Nahm methodology involves a two-step process: the formation of the 2-(N-methoxy-N-methylcarbamoyl)oxazole (the Weinreb amide of oxazole-2-carboxylic acid) and its subsequent reaction with an organometallic reagent.

Logical Workflow of the Initial Synthesis

References

Theoretical Studies on the Electronic Structure of 1-(Oxazol-2-yl)ethanone: A Technical Guide

Disclaimer: As of late 2025, a dedicated, in-depth theoretical study on the electronic structure of the specific molecule 1-(Oxazol-2-yl)ethanone is not extensively available in publicly accessible scientific literature. However, the principles and methodologies for such an analysis are well-established. This guide will, therefore, present a comprehensive overview of the theoretical framework and computational protocols applicable to this molecule, using data from closely related oxazole derivatives as illustrative examples. The primary representative data is drawn from studies on substituted oxazole and benzoxazole compounds, which employ Density Functional Theory (DFT) for their analysis.

Introduction

Oxazole and its derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1] Their versatile applications in medicinal chemistry, ranging from anti-inflammatory to anticancer agents, stem from their unique electronic properties and ability to engage in various intermolecular interactions.[1] 1-(Oxazol-2-yl)ethanone, a simple yet important derivative, features the key pharmacophoric elements of the oxazole ring coupled with a reactive ketone group.

Theoretical and computational studies, particularly those based on quantum mechanics, are indispensable for elucidating the electronic structure, reactivity, and potential biological activity of such molecules.[2] Methods like Density Functional Theory (DFT) provide profound insights into molecular geometry, electronic distribution, and reactivity indices, which are crucial for understanding structure-activity relationships (SAR) and guiding rational drug design.[2][3]

This technical guide outlines the standard computational methodologies used to study the electronic structure of oxazole derivatives and presents representative data to illustrate the expected findings for 1-(Oxazol-2-yl)ethanone.

Computational Methodology

The theoretical analysis of the electronic structure of oxazole derivatives is predominantly carried out using Density Functional Theory (DFT).[3][4] The following protocol describes a standard computational workflow for such a study.

Experimental Protocol: Density Functional Theory (DFT) Calculation

A typical DFT protocol for an oxazole derivative involves the following steps:

-

Molecular Structure Creation: The 2D structure of 1-(Oxazol-2-yl)ethanone is first drawn using a molecular editor software (e.g., GaussView, ChemDraw). This 2D representation is then converted into an initial 3D structure.

-

Geometry Optimization: The initial 3D structure undergoes geometry optimization to find its most stable, lowest-energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set such as 6-311++G(d,p).[3][5] This level of theory provides a reliable balance between computational accuracy and cost for organic molecules.[6]

-

Frequency Calculation: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.

-

Electronic Property Calculation: With the optimized geometry, single-point energy calculations are conducted to determine various electronic properties. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP): A 3D map of the electronic density, which reveals sites susceptible to electrophilic and nucleophilic attack.[5]

-

Atomic Charges: Calculation of the charge distribution on each atom, often using Mulliken population analysis.

-

-

Data Analysis: The output files from the computational software (e.g., Gaussian) are analyzed to extract the quantitative data. Molecular visualization software is used to generate graphical representations of the molecular orbitals and the MEP surface.

The logical flow of this computational protocol is visualized in the diagram below.

Molecular Structure and Geometry

The first step in a theoretical study is to determine the optimized molecular geometry. The molecular structure of 1-(Oxazol-2-yl)ethanone is depicted below.

Geometry optimization provides precise values for bond lengths, bond angles, and dihedral angles. The following table presents representative optimized geometric parameters for an oxazole ring, calculated at the B3LYP level of theory, which are expected to be similar for 1-(Oxazol-2-yl)ethanone.[3]

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | O1—C2 | 1.35 - 1.37 |

| C2—N3 | 1.31 - 1.33 | |

| N3—C4 | 1.38 - 1.40 | |

| C4—C5 | 1.36 - 1.38 | |

| C5—O1 | 1.36 - 1.38 | |

| Bond Angles (°) | C5—O1—C2 | 104 - 106 |

| O1—C2—N3 | 114 - 116 | |

| C2—N3—C4 | 105 - 107 | |

| N3—C4—C5 | 108 - 110 | |

| C4—C5—O1 | 107 - 109 | |

| Table 1: Representative optimized geometric parameters for an oxazole ring based on DFT calculations on related derivatives.[3] |

These structural parameters are fundamental, as they influence the molecule's overall shape, stability, and how it interacts with biological targets.

Electronic Properties

The electronic properties of a molecule govern its reactivity and spectroscopic behavior. Key parameters derived from DFT calculations are discussed below.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[7] The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[5] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.[3] A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[3]

| Parameter | Symbol | Representative Value (eV) |

| HOMO Energy | EHOMO | -5.5 to -6.5 |

| LUMO Energy | ELUMO | -0.8 to -1.5 |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 4.5 to 5.0 |

| Table 2: Representative Frontier Molecular Orbital energies for oxazole derivatives.[3][7] |

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[5] These descriptors provide a quantitative measure of properties that are fundamental to understanding drug-receptor interactions.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.[6] |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |

| Table 3: Global chemical reactivity descriptors derived from HOMO and LUMO energies. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the reactive sites of a molecule.[8]

-

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In oxazole derivatives, these regions are typically located around the electronegative oxygen and nitrogen atoms.[5]

-

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are often found around the hydrogen atoms.

-

Neutral Regions (Green): These areas have a near-zero potential and are associated with nonpolar parts of the molecule.

For 1-(Oxazol-2-yl)ethanone, the MEP surface would likely show a strong negative potential around the carbonyl oxygen and the oxazole nitrogen and oxygen atoms, indicating these as primary sites for hydrogen bonding and electrophilic interactions.

Conclusion

While specific experimental or theoretical data for 1-(Oxazol-2-yl)ethanone is limited, the application of standard computational methodologies, particularly DFT with the B3LYP functional, provides a robust framework for predicting its electronic structure and reactivity. Based on analyses of similar oxazole derivatives, 1-(Oxazol-2-yl)ethanone is expected to have a significant HOMO-LUMO energy gap, indicating good kinetic stability. The MEP surface and atomic charge distribution would highlight the electronegative heteroatoms as the primary sites for intermolecular interactions, which is a critical consideration in drug design and development. The theoretical data and protocols outlined in this guide serve as a foundational reference for researchers and scientists engaged in the computational analysis and development of novel oxazole-based compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. irjweb.com [irjweb.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inpressco.com [inpressco.com]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 1-(Oxazol-2-yl)ethanone: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Oxazol-2-yl)ethanone, a key heterocyclic ketone, serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural motif is incorporated into a variety of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of 1-(Oxazol-2-yl)ethanone, detailing suppliers, purity, and pricing. Furthermore, it outlines established synthetic protocols for its preparation, offering researchers the necessary information for laboratory-scale synthesis. This document is intended to be a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Commercial Availability and Suppliers

1-(Oxazol-2-yl)ethanone (CAS No. 77311-07-0) is commercially available from a range of chemical suppliers. The purity and available quantities vary among vendors, impacting its suitability for different research and development stages. Below is a summary of key suppliers and their offerings.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| ChemicalBook | 77311-07-0 | 99.0% | KG | Starting from $1.00/KG (from select manufacturers) |

| Synthonix | 77311-07-0 | 96% | 100mg, 250mg, 1g, 5g, 10g | $100 (100mg), $150 (250mg), $370 (1g), $1420 (5g), $2840 (10g) |

| BLD Pharm | 77311-07-0 | N/A | Inquire for details | Inquire for details |

| Chemfish Tokyo Co., Ltd. | 77311-07-0 | N/A | Inquire for details | Inquire for details |

| ChemScene | 1263378-07-9 (isomer) | ≥98% | Inquire for details | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. An isomer, 1-(1,3-Oxazol-5-yl)ethanone (CAS: 1263378-07-9), is also commercially available and may be of interest for comparative studies.

Synthetic Protocols

The synthesis of 1-(Oxazol-2-yl)ethanone can be achieved through several established methods for oxazole ring formation. The Robinson-Gabriel synthesis and its modifications are particularly relevant. Below are detailed experimental protocols for the synthesis of oxazole derivatives, which can be adapted for the preparation of 1-(Oxazol-2-yl)ethanone.

General Robinson-Gabriel Synthesis of Oxazoles

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2]

Experimental Protocol:

-

Preparation of the 2-Acylamino-ketone Precursor: The synthesis begins with the acylation of an appropriate amino ketone. For 1-(Oxazol-2-yl)ethanone, the starting material would be 1-amino-2-propanone.

-

Cyclodehydration: The 2-acylamino-ketone is dissolved in a suitable anhydrous solvent (e.g., toluene, dioxane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A dehydrating agent, such as concentrated sulfuric acid (catalytic amount), phosphorus pentoxide, or phosphoryl chloride, is carefully added to the solution at room temperature.[3]

-

The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it into ice-water.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired oxazole.[3]

Synthesis of 2,4-Disubstituted Oxazoles from Aldehydes

A milder and often more expedient method for the synthesis of oxazoles involves the condensation of serine with an aldehyde, followed by oxidation.

Experimental Workflow:

Caption: One-pot synthesis of oxazoles from aldehydes.

Experimental Protocol:

-

To a solution of L-serine methyl ester hydrochloride in a suitable solvent (e.g., N,N-dimethylacetamide), add a base such as potassium carbonate.

-

Add the desired aldehyde (in this case, a protected form of acetaldehyde or a synthetic equivalent) to the mixture and stir at room temperature.

-

An oxidizing agent (e.g., bromine in the presence of a base) is then added to the reaction mixture to facilitate the oxidation of the intermediate oxazolidine to the oxazole.

-

The reaction is monitored by TLC. Upon completion, the mixture is worked up by extraction with an organic solvent.

-

The crude product is purified by column chromatography.

Signaling Pathways and Logical Relationships

The synthesis of 1-(Oxazol-2-yl)ethanone via the Robinson-Gabriel pathway involves a series of logical chemical transformations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Oxazol-2-yl)ethanone from a Serine-Derived Oxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 1-(Oxazol-2-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry. The synthesis commences with a readily available serine-derived oxazole, ethyl oxazole-4-carboxylate, and proceeds through a series of key transformations including C2-bromination, lithium-halogen exchange, and subsequent acylation.

Introduction

Oxazole scaffolds are prevalent in numerous biologically active compounds and natural products. The targeted synthesis of substituted oxazoles is therefore of significant interest in drug discovery and development. This protocol outlines a reliable pathway to 1-(Oxazol-2-yl)ethanone, which can serve as a versatile intermediate for the elaboration of more complex molecular architectures. The synthetic strategy is designed to be robust and scalable, providing a practical guide for researchers in the field.

Overall Synthetic Scheme

The synthesis is proposed to proceed via a three-step sequence starting from ethyl oxazole-4-carboxylate, a precursor readily accessible from L-serine. The key transformations involve the introduction of a functional handle at the C2 position, followed by the installation of the acetyl group and subsequent removal of the C4-ester.

Caption: Synthetic workflow for 1-(Oxazol-2-yl)ethanone.

Data Presentation

The following table summarizes the key steps, reagents, and expected outcomes for the synthesis.

| Step | Transformation | Key Reagents & Solvents | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| 1a | Formylation of L-Serine Ethyl Ester | Ethyl Formate, Triethylamine, Ethanol | 12 | 25 | 85-95 |

| 1b | Cyclization to Oxazoline | Dehydrating Agent (e.g., Burgess Reagent), THF | 2-4 | 25 | 80-90 |

| 1c | Oxidation to Oxazole | Manganese Dioxide (MnO₂), Dichloromethane (DCM) | 24 | 40 (reflux) | 70-85 |

| 2a | C2-Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 1-2 | 80 (reflux) | 60-75 |

| 2b | C2-Acylation | n-Butyllithium (n-BuLi), N,N-Dimethylacetamide, THF | 1-3 | -78 to 0 | 50-65 |

| 3a | Saponification | Lithium Hydroxide (LiOH), THF/H₂O | 2-4 | 25 | 90-98 |

| 3b | Decarboxylation | Heat (in a suitable high-boiling solvent) | 1-2 | 120-150 | 70-80 |

Experimental Protocols

Step 1: Synthesis of Ethyl Oxazole-4-carboxylate (Serine-Derived Precursor)

This step involves the formation of the oxazole ring from L-serine ethyl ester.

1a. Ethyl N-Formylserinate

-

To a solution of L-serine ethyl ester hydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) at 0 °C.

-

To this mixture, add ethyl formate (1.5 eq) and stir at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield ethyl N-formylserinate.

1b. Ethyl 4,5-dihydrooxazole-4-carboxylate (Oxazoline)

-

Dissolve ethyl N-formylserinate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a suitable dehydrating agent, such as the Burgess reagent (1.1 eq), in portions at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

1c. Ethyl Oxazole-4-carboxylate

-

Dissolve the crude oxazoline from the previous step in dichloromethane (DCM).

-

Add activated manganese dioxide (MnO₂, 5-10 eq) and heat the mixture to reflux for 24 hours.

-

Monitor the oxidation by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite, washing with DCM.

-

Concentrate the filtrate and purify by column chromatography to obtain ethyl oxazole-4-carboxylate.

Step 2: C2-Functionalization and Acylation

This stage introduces the acetyl group at the C2 position of the oxazole ring.

2a. Ethyl 2-bromooxazole-4-carboxylate

-

In a round-bottom flask, dissolve ethyl oxazole-4-carboxylate (1.0 eq) in acetonitrile.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-bromooxazole-4-carboxylate.

2b. Ethyl 2-acetyl-4-oxazolecarboxylate

-

Dissolve ethyl 2-bromooxazole-4-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Add N,N-dimethylacetamide (1.2 eq) dropwise and allow the reaction to slowly warm to 0 °C over 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to afford ethyl 2-acetyl-4-oxazolecarboxylate.

Step 3: Decarboxylation to 1-(Oxazol-2-yl)ethanone

The final step involves the removal of the C4-ester to yield the target compound.

3a. 2-Acetyl-4-oxazolecarboxylic acid

-

Dissolve ethyl 2-acetyl-4-oxazolecarboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours.

-

Monitor the saponification by TLC.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the carboxylic acid with ethyl acetate, dry the organic layer, and concentrate to yield the crude acid, which can be used in the next step without further purification.

3b. 1-(Oxazol-2-yl)ethanone

-

Dissolve the crude 2-acetyl-4-oxazolecarboxylic acid in a high-boiling point solvent (e.g., diphenyl ether).

-

Heat the solution to 120-150 °C and monitor the decarboxylation by observing the evolution of CO₂.

-

After the gas evolution ceases (typically 1-2 hours), cool the reaction mixture.

-

Purify the product by vacuum distillation or column chromatography to obtain 1-(Oxazol-2-yl)ethanone.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Strong acids and bases should be handled with appropriate caution.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.

Robinson-Gabriel synthesis for 2-acetyloxazole preparation

An Application Note on the Robinson-Gabriel Synthesis for the Preparation of 2-Acetyloxazole

Introduction

The oxazole ring is a crucial heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] The Robinson-Gabriel synthesis, first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, is a fundamental and powerful method for constructing the oxazole scaffold.[3] The reaction facilitates the intramolecular cyclodehydration of 2-acylamino-ketones to yield the corresponding oxazoles, typically under acidic conditions.[1][4] This application note provides a detailed protocol for the preparation of 2-acetyloxazole using this classical transformation, aimed at researchers, scientists, and professionals in drug development.

Reaction Mechanism

The Robinson-Gabriel synthesis proceeds via an acid-catalyzed cyclization followed by a dehydration step. The mechanism involves the initial protonation of the ketone carbonyl, which enhances its electrophilicity. The nucleophilic oxygen of the amide group then attacks the protonated carbonyl, leading to the formation of a five-membered cyclized intermediate, a 4,5-dihydro-1,3-oxazolium species (an oxazoline intermediate). Subsequent elimination of a water molecule results in the formation of the aromatic oxazole ring.[4]

Caption: Reaction mechanism of the Robinson-Gabriel synthesis.

Comparison of Dehydrating Agents

Various cyclodehydrating agents can be employed for the Robinson-Gabriel synthesis, each with its own advantages and disadvantages. The choice of reagent can significantly impact reaction conditions, yield, and substrate compatibility.[5][6]

| Dehydrating Agent | Typical Solvent(s) | Typical Temperature | Key Observations | Citations |

| Sulfuric Acid (H₂SO₄) | Acetic Anhydride, Toluene | 90-110°C | Traditional method; can lead to charring with sensitive substrates. | [5] |

| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Often provides higher yields than H₂SO₄; high viscosity can be problematic. | [5] |

| Phosphorus Oxychloride (POCl₃) | DMF, Toluene | Reflux | Effective, but can be harsh for some functional groups. | [1][6] |

| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp to Reflux | Mild conditions; suitable for solid-phase synthesis. | [5][7] |

| Burgess Reagent | THF, Benzene | 50-80°C (Microwave) | Mild, neutral conditions leading to clean conversions; reagent is expensive. | [5][8] |

| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, two-step process with high functional group tolerance. | [5] |

Experimental Protocol: Synthesis of 2,5-Dimethyl-oxazole

This protocol details the synthesis of 2,5-dimethyloxazole, a representative product, from its corresponding 2-acylamino-ketone precursor (3-acetamidobutan-2-one) using the classical sulfuric acid method.[5]

Materials:

-

3-acetamidobutan-2-one (1.0 eq)

-

Acetic Anhydride (5-10 mL per gram of substrate)

-

Concentrated Sulfuric Acid (98%) (0.1-0.2 eq)

-

Crushed Ice / Ice-water bath

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate or Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

Caption: Workflow for the Robinson-Gabriel synthesis of oxazoles.

1. Preparation:

-

In a round-bottom flask, dissolve the 2-acylamino-ketone (1.0 eq) in acetic anhydride (using 5-10 mL per gram of the starting material).[5]

-

Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool the solution to 0°C.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution. Maintain the temperature at or below 10°C during the addition.

2. Reaction:

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 90-100°C using a heating mantle or oil bath.[5]

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically takes 1-4 hours).[5]

3. Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring.

-

Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).[5]

-

Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography to obtain the pure 2,5-dimethyloxazole.[5]

Troubleshooting and Optimization

-

Low Yield / Byproduct Formation: If significant byproduct formation or decomposition of the starting material occurs, consider using a milder dehydrating agent.[6] Reagents like trifluoroacetic anhydride (TFAA) or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine can provide cleaner reactions for sensitive substrates.[5]

-